3-(4-Ethoxycarbonylphenyl)phenol, 95%
Overview
Description
3-(4-Ethoxycarbonylphenyl)phenol, 95% (ECPP) is a white, crystalline solid with a melting point of 130-131°C and a boiling point of 294.1°C. It is a synthetic derivative of phenol and is used in a wide variety of industrial and scientific applications. ECPP is a versatile building block for organic synthesis and can be used as a starting material for a variety of compounds. It is also used as a reagent for the synthesis of new compounds and for the preparation of other phenolic compounds.
Scientific Research Applications
3-(4-Ethoxycarbonylphenyl)phenol, 95% is used in a variety of scientific and industrial applications. It is used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It is also used as a reagent in the synthesis of new compounds and for the preparation of other phenolic compounds. 3-(4-Ethoxycarbonylphenyl)phenol, 95% is also used in the synthesis of polymers and resins.
Mechanism of Action
3-(4-Ethoxycarbonylphenyl)phenol, 95% is an intermediate in the synthesis of other compounds. It is also used as a reagent for the synthesis of new compounds. The mechanism of action of 3-(4-Ethoxycarbonylphenyl)phenol, 95% is based on the reaction of phenol with ethoxycarbonyl chloride in the presence of a base. The reaction is carried out in anhydrous conditions and yields a white crystalline solid.
Biochemical and Physiological Effects
3-(4-Ethoxycarbonylphenyl)phenol, 95% has no known biochemical or physiological effects on humans or animals. It is a synthetic derivative of phenol and is used in a wide variety of industrial and scientific applications.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-(4-Ethoxycarbonylphenyl)phenol, 95% in lab experiments is its low cost and ease of synthesis. It is also a versatile building block for organic synthesis and can be used as a starting material for a variety of compounds. The main limitation of using 3-(4-Ethoxycarbonylphenyl)phenol, 95% in lab experiments is the potential for contamination with other compounds. This can be avoided by using an appropriate solvent and purification methods.
Future Directions
The future of 3-(4-Ethoxycarbonylphenyl)phenol, 95% is promising. It can be used in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It can also be used as a reagent in the synthesis of new compounds and for the preparation of other phenolic compounds. 3-(4-Ethoxycarbonylphenyl)phenol, 95% can also be used in the synthesis of polymers and resins. Additionally, research is being conducted on the potential use of 3-(4-Ethoxycarbonylphenyl)phenol, 95% for medicinal purposes.
properties
IUPAC Name |
ethyl 4-(3-hydroxyphenyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-2-18-15(17)12-8-6-11(7-9-12)13-4-3-5-14(16)10-13/h3-10,16H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDSOXBYVBQEEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626847 | |
Record name | Ethyl 3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220950-34-5 | |
Record name | Ethyl 3'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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